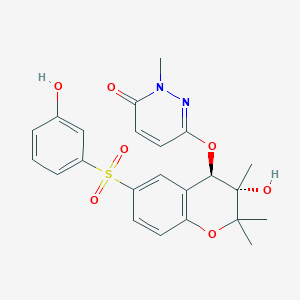
UK-157147
Vue d'ensemble
Description
UK-157147 est un composé chimique connu pour son rôle de substrat de l'UDP-glucuronosyltransférase 1A1. Son nom systématique est (3S,4R)-[6-(3-hydroxyphényl)sulfonyl]-2,2,3-triméthyl-4-(2-méthyl-3-oxo-2,3-dihydropyridazin-6-yloxy)-3-chromanol. Ce composé est principalement utilisé dans des milieux de recherche pour étudier le métabolisme des médicaments et les interactions, en particulier dans le contexte de la glucuronidation, une voie importante du métabolisme des médicaments chez l'homme .
Méthodes De Préparation
La synthèse de UK-157147 implique plusieurs étapes, commençant par la préparation de la structure de base du chromanol. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau chromanol : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe sulfonyle : Le groupe sulfonyle est introduit par une réaction de sulfonation utilisant des réactifs tels que les chlorures de sulfonyle.
Fixation de la partie pyridazinone : Cette étape implique le couplage du noyau chromanol avec le dérivé de la pyridazinone dans des conditions spécifiques pour assurer la bonne stéréochimie.
Analyse Des Réactions Chimiques
UK-157147 subit plusieurs types de réactions chimiques, notamment :
Glucuronidation : C'est la réaction principale qu'il subit, catalysée par l'UDP-glucuronosyltransférase 1A1. La réaction implique l'addition d'acide glucuronique au composé, augmentant sa solubilité et facilitant son excrétion.
Oxydation et réduction : Bien que les détails spécifiques de ces réactions pour this compound soient limités, il est probable qu'il puisse subir des réactions d'oxydation et de réduction dans des conditions appropriées.
Réactions de substitution : Le composé peut également subir des réactions de substitution, en particulier impliquant les groupes sulfonyle et hydroxyle.
Les réactifs couramment utilisés dans ces réactions comprennent l'acide UDP-glucuronique pour la glucuronidation, et divers agents oxydants et réducteurs pour les réactions d'oxydation et de réduction .
Applications De Recherche Scientifique
UK-157147 a plusieurs applications en recherche scientifique :
Études du métabolisme des médicaments : Il est utilisé pour étudier la voie de la glucuronidation, qui est cruciale pour le métabolisme de nombreux médicaments.
Pharmacocinétique : Les chercheurs utilisent this compound pour comprendre comment les médicaments sont traités dans le corps, y compris leur absorption, leur distribution, leur métabolisme et leur excrétion.
Toxicologie : Le composé est utilisé pour enquêter sur les interactions médicamenteuses potentielles et la formation de métabolites toxiques.
Systèmes de délivrance de nanoparticules : Des études ont exploré l'utilisation de this compound dans des suspensions de nanoparticules polymères pour une administration ciblée de médicaments aux follicules pileux et aux glandes sébacées.
5. Mécanisme d'action
This compound exerce ses effets principalement par son interaction avec l'UDP-glucuronosyltransférase 1A1. L'enzyme catalyse le transfert de l'acide glucuronique à this compound, formant un conjugué glucuronide. Cette réaction augmente la solubilité du composé, facilitant son excrétion de l'organisme. Les cibles moléculaires impliquées dans ce processus comprennent le site actif de l'UDP-glucuronosyltransférase 1A1 et le donneur d'acide glucuronique .
Mécanisme D'action
UK-157147 exerts its effects primarily through its interaction with UDP-glucuronosyltransferase 1A1. The enzyme catalyzes the transfer of glucuronic acid to this compound, forming a glucuronide conjugate. This reaction increases the solubility of the compound, facilitating its excretion from the body. The molecular targets involved in this process include the active site of UDP-glucuronosyltransferase 1A1 and the glucuronic acid donor .
Comparaison Avec Des Composés Similaires
UK-157147 peut être comparé à d'autres substrats de l'UDP-glucuronosyltransférase 1A1, tels que :
UK-156037 : Un autre substrat de l'UDP-glucuronosyltransférase 1A1, qui diffère par la position de la partie phénol.
UK-157261 : Structure similaire mais avec des variations dans les substituants sur le noyau chromanol.
Propriétés
IUPAC Name |
6-[[(3S,4R)-3-hydroxy-6-(3-hydroxyphenyl)sulfonyl-2,2,3-trimethyl-4H-chromen-4-yl]oxy]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-22(2)23(3,28)21(31-19-10-11-20(27)25(4)24-19)17-13-16(8-9-18(17)32-22)33(29,30)15-7-5-6-14(26)12-15/h5-13,21,26,28H,1-4H3/t21-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZBVDKKWDXRGH-GGAORHGYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC4=NN(C(=O)C=C4)C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC(=C3)O)OC1(C)C)OC4=NN(C(=O)C=C4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162704-20-3 | |
| Record name | UK-157147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162704203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UK-157147 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MLV6V88TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)











